molecular formula C13H12N2O B11890140 [(5-Ethylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-31-7

[(5-Ethylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11890140
CAS No.: 88757-31-7
M. Wt: 212.25 g/mol
InChI Key: LKVZCXXHTBKDCB-UHFFFAOYSA-N
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Description

2-((5-Ethylquinolin-8-yl)oxy)acetonitrile is an organic compound with the molecular formula C13H12N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Ethylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-ethylquinoline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-((5-Ethylquinolin-8-yl)oxy)acetonitrile follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-Ethylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with carboxylic acid or aldehyde functional groups.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-Ethylquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-((5-Ethylquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Methylquinolin-8-yl)oxy)acetonitrile
  • 2-((5-Propylquinolin-8-yl)oxy)acetonitrile
  • 2-((5-Butylquinolin-8-yl)oxy)acetonitrile

Uniqueness

2-((5-Ethylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the ethyl group at the 5-position of the quinoline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds with different alkyl groups.

Properties

CAS No.

88757-31-7

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-(5-ethylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C13H12N2O/c1-2-10-5-6-12(16-9-7-14)13-11(10)4-3-8-15-13/h3-6,8H,2,9H2,1H3

InChI Key

LKVZCXXHTBKDCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=NC2=C(C=C1)OCC#N

Origin of Product

United States

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